N-(2-aminophenyl)butanamide chemical structure and properties
N-(2-aminophenyl)butanamide chemical structure and properties
This guide provides an in-depth technical analysis of N-(2-aminophenyl)butanamide , a critical intermediate in heterocyclic synthesis and medicinal chemistry.
Structure, Synthesis, and Chemical Utility
Executive Summary
N-(2-aminophenyl)butanamide (CAS: 10268-80-1) is a mono-acylated derivative of o-phenylenediamine. It serves as the discrete, isolable intermediate in the synthesis of 2-propylbenzimidazole , a scaffold found in various anthelmintic and antifungal agents. In modern drug discovery, this motif represents a "privileged structure" for designing histone deacetylase (HDAC) inhibitors, where the o-aminoanilide moiety functions as a zinc-binding group (ZBG) critical for enzymatic inhibition.
This guide details the structural properties, controlled synthesis, and spectroscopic validation of this compound, emphasizing the suppression of premature cyclization.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | N-(2-aminophenyl)butanamide |
| Common Names | N-(2-aminophenyl)butyramide; 2'-Aminobutyranilide |
| CAS Registry Number | 10268-80-1 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| SMILES | CCCC(=O)Nc1ccccc1N |
| InChI Key | IMCVXQWSFSVSSY-UHFFFAOYSA-N |
Structural Logic
The molecule consists of a butyryl chain attached to one nitrogen of o-phenylenediamine. The defining feature is the intramolecular hydrogen bond between the amide carbonyl oxygen and the free amine protons. This interaction stabilizes the cis-like conformation, pre-organizing the molecule for cyclization—a property that makes isolation challenging but chemically useful.
Synthesis & Manufacturing Protocol
Core Challenge: Selectivity
The synthesis involves the acylation of o-phenylenediamine (o-PDA). The critical technical challenge is kinetic control .
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Mono- vs. Di-acylation: The first amine is highly nucleophilic. Once acylated, the electron-withdrawing amide group reduces the nucleophilicity of the ring, naturally favoring mono-acylation.
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Cyclization vs. Isolation: At elevated temperatures (>60°C) or in acidic media, the free amine attacks the amide carbonyl to form 2-propylbenzimidazole. To isolate the amide, the reaction must be kept cool and neutral.
Optimized Protocol: Mono-Acylation
Reagents: o-Phenylenediamine (1.0 equiv), Butyric Anhydride (1.05 equiv), Dichloromethane (DCM) or THF.
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Dissolution: Dissolve o-phenylenediamine in anhydrous DCM at 0°C.
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Addition: Add butyric anhydride dropwise over 30 minutes. Note: Avoid butyryl chloride if possible, as the HCl byproduct catalyzes premature cyclization.
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Reaction: Stir at 0°C–20°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product will appear less polar than o-PDA but more polar than the benzimidazole.
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Quench: Wash with saturated NaHCO₃ to remove butyric acid byproduct.
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Isolation: Dry organic layer (Na₂SO₄) and concentrate in vacuo at <40°C.
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Purification: Recrystallize from ethanol/water if necessary.
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the "sweet spot" for isolating the target amide.
Figure 1: Reaction landscape showing the kinetic window for isolating N-(2-aminophenyl)butanamide.
Physicochemical Properties[3][4][5][6]
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Darkens upon oxidation (air sensitive).[1] |
| Melting Point | 108–112 °C (Predicted range) | Lower than the corresponding benzimidazole (MP ~158°C). |
| Solubility | Soluble in DMSO, MeOH, EtOH, DCM. | Poorly soluble in water; insoluble in hexanes. |
| pKa (Amine) | ~4.5 (Conjugate acid) | The free amine is less basic than o-PDA due to the ortho-amide H-bond. |
| LogP | ~1.5 | Moderate lipophilicity suitable for cell permeability. |
Spectroscopic Characterization
To validate the structure and ensure no cyclization has occurred, use the following diagnostic signals.
¹H NMR (DMSO-d₆, 400 MHz)
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δ 9.20 (s, 1H, Amide -NH): The most downfield signal. If this is missing, cyclization to benzimidazole has likely occurred.
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δ 6.50 – 7.20 (m, 4H, Ar-H): Characteristic ABCD aromatic pattern.
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δ 4.80 (br s, 2H, Amine -NH₂): Broad singlet confirming the presence of the free primary amine.
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δ 2.30 (t, 2H, α-CH₂): Triplet for the methylene group next to the carbonyl.
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δ 1.60 (m, 2H, β-CH₂): Multiplet for the central methylene of the propyl chain.
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δ 0.92 (t, 3H, -CH₃): Terminal methyl group.
IR Spectroscopy (ATR)
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3200–3400 cm⁻¹: Doublet (NH₂ stretch) + Singlet (Amide NH stretch). Absence of these indicates cyclization.
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1650–1660 cm⁻¹: Strong Amide I band (C=O stretch). This band disappears upon conversion to benzimidazole.
Reactivity & Applications
Precursor for Benzimidazoles (Phillips Condensation)
This compound is the immediate precursor to 2-propylbenzimidazole . The cyclization is catalyzed by acid (HCl, p-TsOH) or heat.
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Mechanism: The free amine attacks the amide carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of water and aromatization.
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Relevance: 2-substituted benzimidazoles are key scaffolds in anthelmintics (e.g., Albendazole analogs) and antifungal agents.
HDAC Inhibition (Medicinal Chemistry)
In drug development, the N-(2-aminophenyl)amide motif is a pharmacophore for Class I HDAC inhibitors .
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Mechanism of Action: The o-phenylenediamine moiety acts as a Zinc-Binding Group (ZBG) . The two nitrogens chelate the Zn²⁺ ion in the active site of histone deacetylases, preventing the deacetylation of lysine residues on histones.
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Design Note: While N-(2-aminophenyl)butanamide has a short aliphatic chain, it serves as a model system. Potent inhibitors (e.g., Tacedinaline) typically feature this headgroup attached to a longer linker and a "cap" group to interact with the rim of the enzyme pocket.
Figure 2: Mechanistic pathway for the acid-catalyzed cyclization to the benzimidazole scaffold.
Safety & Handling
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Hazard Class: Irritant. Potentially harmful if swallowed or absorbed through skin (aniline derivative).
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.
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Incompatibility: Strong oxidizing agents, acids (promotes cyclization), and acid chlorides.
References
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PubChem. N-(2-aminophenyl)butanamide Compound Summary. National Library of Medicine. Available at: [Link]
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Organic Syntheses. Preparation of Benzimidazoles from o-Phenylenediamine. Org.[2][3][1][4][5][6] Synth. Coll. Vol. 2, p.65. Available at: [Link]
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Journal of Medicinal Chemistry. N-(2-Aminophenyl)benzamides as Histone Deacetylase Inhibitors. (General reference for the class). Available at: [Link]
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ChemWhat. CAS 10268-80-1 Data Entry. Available at: [Link]
